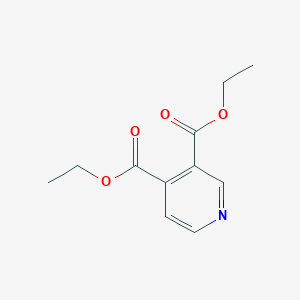
2,5-Di-tert-butyl-4-methoxyphenol
Übersicht
Beschreibung
Diese Verbindung ist ein Gemisch aus zwei isomeren organischen Verbindungen: 2-tert-Butyl-4-hydroxyanisol und 3-tert-Butyl-4-hydroxyanisol . Sie wird häufig als Konservierungsmittel in Lebensmitteln, Kosmetika, Arzneimitteln und anderen Produkten verwendet, da sie Oxidation verhindert und die Haltbarkeit verlängert .
Herstellungsmethoden
2,5-DI-tert-BUTYL-4-HYDROXYANISOL wird aus 4-Methoxyphenol und Isobutylen synthetisiert . Die Reaktion beinhaltet die Alkylierung von 4-Methoxyphenol mit Isobutylen in Gegenwart eines sauren Katalysators . Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, um hohe Ausbeuten und Reinheit zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
2,5-DI-tert-BUTYL-4-HYDROXYANISOL hat zahlreiche Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Standard-Antioxidans verwendet, um die Stabilisierung von freien Radikalen zu untersuchen . In der Biologie wird es verwendet, um die Auswirkungen von Antioxidantien auf zelluläre Prozesse zu untersuchen . In der Medizin wird es in der Formulierung verschiedener Arzneimittel verwendet, um deren Stabilität und Haltbarkeit zu verbessern . In der Industrie wird es als Konservierungsmittel in Lebensmitteln, Kosmetika und anderen Produkten verwendet .
Biochemische Analyse
Biochemical Properties
2,5-Di-tert-butyl-4-methoxyphenol plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules to inhibit oxidative stress. The compound is known to interact with enzymes such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α), inhibiting their expression and activity . These interactions help in reducing inflammation and oxidative damage in cells.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound inhibits the expression of COX-2 and TNF-α genes, which are involved in inflammatory responses . Additionally, it has been observed to protect cells from oxidative damage by scavenging free radicals and reducing lipid peroxidation . These effects contribute to the overall maintenance of cellular health and function.
Molecular Mechanism
The molecular mechanism of this compound involves its antioxidant activity. The compound exerts its effects by stabilizing free radicals and preventing oxidative damage to biomolecules. It binds to reactive oxygen species (ROS) and neutralizes them, thereby protecting cellular components such as lipids, proteins, and DNA from oxidative stress . This mechanism is crucial in preventing cellular damage and maintaining cellular integrity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound is stable under various conditions and does not degrade easily . Long-term studies have shown that it maintains its antioxidant activity and continues to protect cells from oxidative damage over extended periods . These findings suggest that this compound is a reliable antioxidant for long-term use in various applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits protective effects against oxidative stress and inflammation . At high doses, it may cause adverse effects such as toxicity and cellular damage . It is important to determine the optimal dosage to maximize the beneficial effects while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and inflammation. The compound is metabolized by liver enzymes and excreted through the kidneys . Its metabolism involves conjugation reactions that enhance its solubility and facilitate its elimination from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound accumulates in lipid-rich tissues, where it exerts its antioxidant effects . Its distribution is influenced by factors such as lipid solubility and tissue affinity.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and cell membranes . Its activity and function are influenced by its localization within the cell. The compound may undergo post-translational modifications that direct it to specific organelles, where it can exert its antioxidant effects more effectively .
Vorbereitungsmethoden
2,5-DI-t-BUTYL-4-HYDROXYANISOLE is synthesized from 4-methoxyphenol and isobutylene . The reaction involves the alkylation of 4-methoxyphenol with isobutylene in the presence of an acid catalyst . The industrial production of this compound follows similar synthetic routes, ensuring high yields and purity .
Analyse Chemischer Reaktionen
2,5-DI-tert-BUTYL-4-HYDROXYANISOL unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wirkmechanismus
Der Wirkungsmechanismus von 2,5-DI-tert-BUTYL-4-HYDROXYANISOL beinhaltet die Stabilisierung freier Radikale durch seinen konjugierten aromatischen Ring . Durch seine Funktion als Radikalfänger verhindert es weitere Radikalreaktionen und oxidative Schäden . Diese Verbindung induziert auch Phase-II-Enzyme, wodurch die Spiegel von Glutathion und Glutathion-S-Transferase erhöht werden .
Vergleich Mit ähnlichen Verbindungen
2,5-DI-tert-BUTYL-4-HYDROXYANISOL wird oft mit ähnlichen Verbindungen wie Butylhydroxytoluol, Propylgallat und tert-Butylhydrochinon verglichen . Während all diese Verbindungen als Antioxidantien verwendet werden, ist 2,5-DI-tert-BUTYL-4-HYDROXYANISOL besonders effektiv beim Schutz des Geschmacks und der Farben von ätherischen Ölen . Seine einzigartige Fähigkeit, freie Radikale zu stabilisieren und oxidative Schäden zu verhindern, macht es zu einer wertvollen Verbindung in verschiedenen Anwendungen .
Eigenschaften
IUPAC Name |
2,5-ditert-butyl-4-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-14(2,3)10-9-13(17-7)11(8-12(10)16)15(4,5)6/h8-9,16H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLRQABPKFCXSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1OC)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50173692 | |
| Record name | 2,5-Di-tert-butyl-4-hydroxyanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1991-52-2 | |
| Record name | 2,5-Di-tert-butyl-4-methoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1991-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Di-tert-butyl-4-hydroxyanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Di-tert-butyl-4-hydroxyanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-di-tert-butyl-4-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.249 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DI-TERT-BUTYL-4-METHOXYPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/593E9T2MWH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that 2,5-Di-tert-butyl-4-methoxyphenol protects against BHT-induced lung toxicity. What is the mechanism behind this protective effect?
A1: The exact mechanism by which this compound exerts its protective effects against BHT-induced lung toxicity remains unclear []. The study ruled out increased glutathione (GSH) S-transferase activity in the lung or liver as a contributing factor to the observed protection []. Further research is needed to elucidate the precise molecular pathways involved.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
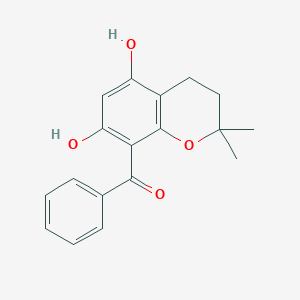
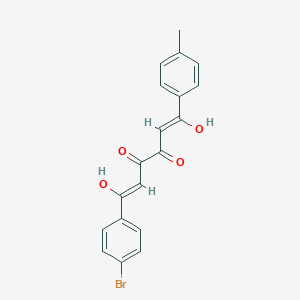
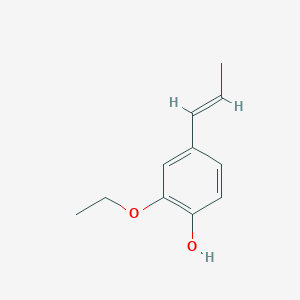
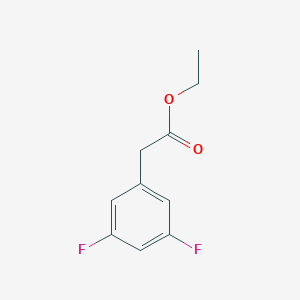
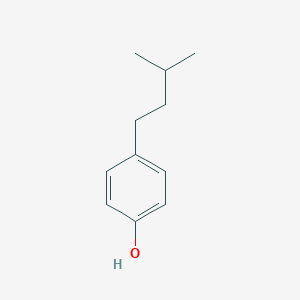
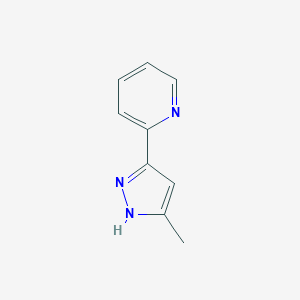
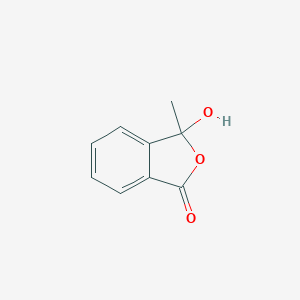
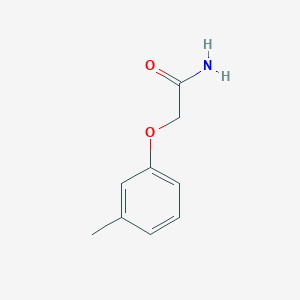
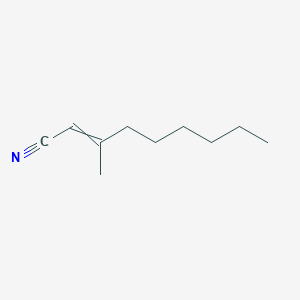
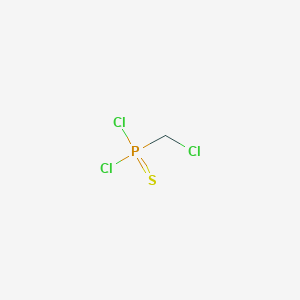
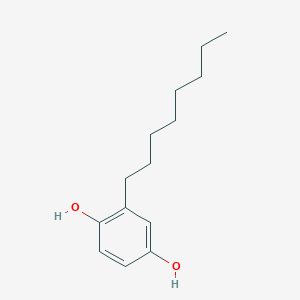
![1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B155636.png)
